Cas no 1094799-00-4 (5-Bromo-2-(2-ethyl-1-piperidinyl)aniline)

5-Bromo-2-(2-ethyl-1-piperidinyl)aniline 化学的及び物理的性質
名前と識別子
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- 5-BROMO-2-(2-ETHYL-1-PIPERIDINYL)ANILINE
- 5-bromo-2-(2-ethylpiperidin-1-yl)aniline
- 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline
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- インチ: 1S/C13H19BrN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3
- InChIKey: ZCCQPLLXUHHISP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)N)N1CCCCC1CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- トポロジー分子極性表面積: 29.3
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM307164-5g |
5-Bromo-2-(2-ethylpiperidin-1-yl)aniline |
1094799-00-4 | 95% | 5g |
$500 | 2022-09-04 | |
TRC | B041330-250mg |
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline |
1094799-00-4 | 250mg |
$ 375.00 | 2022-06-07 | ||
Chemenu | CM307164-1g |
5-Bromo-2-(2-ethylpiperidin-1-yl)aniline |
1094799-00-4 | 95% | 1g |
$167 | 2022-09-04 | |
TRC | B041330-125mg |
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline |
1094799-00-4 | 125mg |
$ 230.00 | 2022-06-07 |
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
5-Bromo-2-(2-ethyl-1-piperidinyl)anilineに関する追加情報
Professional Introduction to Compound with CAS No. 1094799-00-4 and Product Name: 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline, identified by the CAS number 1094799-00-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromine substituent and an ethyl-piperidine side chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The bromine atom in 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline plays a crucial role in its chemical behavior. Brominated aromatic compounds are well-known for their enhanced electrophilicity, which facilitates various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of novel pharmacophores. The ethyl-piperidine moiety, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Piperidine derivatives are frequently incorporated into drug molecules due to their ability to improve metabolic stability and binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline as a key intermediate in the synthesis of bioactive molecules. Studies have demonstrated its utility in developing small-molecule inhibitors targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are essential in treating cancers by inhibiting aberrant signaling pathways. The bromine substituent allows for further functionalization via cross-coupling reactions, enabling the introduction of additional pharmacophoric elements that enhance drug efficacy.
The pharmaceutical industry has shown particular interest in 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline due to its potential as a building block for next-generation therapeutics. Its structural versatility allows chemists to explore diverse chemical space, leading to the discovery of novel compounds with improved pharmacokinetic profiles. Additionally, the compound's ability to undergo selective modifications makes it an attractive candidate for structure-activity relationship (SAR) studies. These studies are essential for optimizing drug candidates by identifying critical structural features that contribute to their biological activity.
In the context of drug development, 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline has been employed in the synthesis of molecules targeting specific biological pathways. For example, researchers have investigated its use in developing antiviral agents by leveraging its ability to interact with viral proteases and enzymes. The ethyl-piperidine ring provides a suitable framework for binding to these targets, while the bromine atom enables further derivatization to enhance binding affinity. Such efforts align with global efforts to combat emerging infectious diseases and develop broad-spectrum antivirals.
The compound's significance extends beyond academic research into industrial applications. Pharmaceutical companies have utilized 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline in large-scale syntheses aimed at producing high-quality active pharmaceutical ingredients (APIs). The robustness of its synthetic routes ensures scalability, making it a reliable choice for commercial drug production. Moreover, regulatory agencies favor compounds with well-documented synthetic pathways, as this reduces concerns regarding impurities and ensures compliance with safety standards.
Future research directions for 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline may focus on expanding its applications in drug discovery. Innovations in computational chemistry and artificial intelligence are expected to accelerate the identification of new uses for this compound by predicting its interactions with biological targets. Additionally, green chemistry principles may guide the development of more sustainable synthetic methods, reducing environmental impact while maintaining high yields and purity.
In conclusion, 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline (CAS No. 1094799-00-4) is a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules with potential therapeutic applications across various disease areas. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of drug discovery efforts in academia and industry alike.
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